An In-depth Technical Guide to 2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine
An In-depth Technical Guide to 2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed technical overview of 2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. While specific data for this exact molecule is limited in public literature, this document synthesizes information from closely related analogs and the constituent chemical moieties to project its properties, reactivity, and potential applications. We will delve into the structural features, hypothesized physicochemical properties, plausible synthetic routes, and the anticipated biological relevance of this compound, drawing parallels from the broader class of pyrrolopyridines and N-sulfonylated azaindoles. The role of the phenylsulfonyl group as both a protecting group and a modulator of electronic properties will be a key focus.
Introduction: The Pyrrolo[3,2-b]pyridine Scaffold
The pyrrolo[3,2-b]pyridine core, also known as 4-azaindole, is a privileged scaffold in drug discovery. This bicyclic aromatic heterocycle, consisting of a fused pyrrole and pyridine ring, is a key structural motif in numerous biologically active molecules. Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and immunomodulatory effects. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, influencing the compound's interaction with biological targets.
The introduction of a methyl group at the 2-position and a phenylsulfonyl group at the 1-position of the pyrrole nitrogen significantly modifies the core structure's electronic and steric properties. The phenylsulfonyl group, in particular, is a strong electron-withdrawing group that can serve as a protecting group for the pyrrole nitrogen, enhancing stability and enabling selective functionalization of the heterocyclic core.[1][2]
Structural Elucidation and Physicochemical Properties
The chemical structure of 2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine is characterized by the planar pyrrolo[3,2-b]pyridine ring system. The phenylsulfonyl group is attached to the pyrrole nitrogen, and a methyl group is substituted at the C2 position of the pyrrole ring.
Caption: Proposed synthetic workflow for 2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine.
Step-by-Step Protocol:
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Deprotonation: To a solution of 2-methyl-1H-pyrrolo[3,2-b]pyridine in an anhydrous aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), a strong base like sodium hydride (NaH) is added portion-wise at 0 °C. The reaction mixture is stirred at this temperature for a period to allow for the complete deprotonation of the pyrrole nitrogen, forming the corresponding sodium salt. The causality here lies in the need to generate a nucleophilic nitrogen to attack the electrophilic sulfonyl chloride.
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Sulfonylation: Benzenesulfonyl chloride is then added dropwise to the reaction mixture at 0 °C. The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC). The benzenesulfonyl chloride acts as an electrophile, readily reacting with the nucleophilic pyrrole anion.
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Work-up and Purification: Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the pure 2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine.
Chemical Reactivity and Stability
The phenylsulfonyl group on the pyrrole nitrogen significantly influences the reactivity of the pyrrolo[3,2-b]pyridine core.
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Electrophilic Aromatic Substitution: The electron-withdrawing nature of the sulfonyl group deactivates the pyrrole ring towards electrophilic attack. [1]However, electrophilic substitution, if it occurs, is likely to be directed to the pyridine ring, which is less deactivated.
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C-H Functionalization: Recent advances in C-H activation chemistry may allow for regioselective functionalization of the pyrrolo[3,2-b]pyridine core, even with the deactivating sulfonyl group. For instance, regioselective C-3 sulfenylation of N-sulfonyl protected 7-azaindoles has been reported. [3]* Deprotection: The phenylsulfonyl group can be removed under specific conditions to regenerate the N-H pyrrole. This deprotection is a crucial step if the sulfonyl group is used as a protecting group during a multi-step synthesis. Conditions for deprotection can vary but often involve strong bases or reducing agents.
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Stability: The N-sulfonyl group generally enhances the stability of the azaindole core. Sulfamoyl triazoles, which are structurally related, have been shown to be more hydrolytically stable compared to their sulfonyl triazole counterparts. [4]
Potential Biological Activity and Applications in Drug Discovery
While there is no specific biological data for 2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine, the broader class of pyrrolopyridines has shown significant therapeutic potential.
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Anticancer Activity: Numerous pyrrolo[3,2-b]pyridine derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, including melanoma. [5]Some derivatives have shown potent activity, comparable or superior to existing drugs like Sorafenib. [5]The pyrrolo[3,2-c]pyridine scaffold, a close isomer, has also yielded potent FMS kinase inhibitors with potential applications in treating ovarian, prostate, and breast cancers. [6]* Kinase Inhibition: The pyrrolopyridine scaffold is a common feature in many kinase inhibitors. For example, derivatives of 1H-pyrrolo[2,3-b]pyridine have been investigated as Janus kinase 3 (JAK3) inhibitors for treating immune diseases. [7]* Serotonin Receptor Antagonism: 1-Sulfonyl-azaindoles have been identified as potent antagonists of the 5-HT6 serotonin receptor, with potential applications in treating cognitive impairment. [8]* Immunomodulatory Effects: Derivatives of 1H-pyrrolo[2,3-b]pyridine have been reported as novel immunomodulators targeting Janus Kinase 3. [7] The subject molecule, 2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine, could serve as a valuable intermediate in the synthesis of more complex, biologically active molecules. The phenylsulfonyl group can be retained as a key pharmacophoric element or be removed after guiding specific chemical transformations on the core scaffold.
Spectral Properties (Predicted)
Predicting the exact spectral data requires computational modeling or experimental analysis. However, we can anticipate the key features based on the structure.
| Spectral Data | Predicted Key Signals |
| ¹H NMR | - Aromatic protons on the pyridine and phenyl rings (likely in the range of 7.0-8.5 ppm).- A singlet for the C2-methyl group (around 2.5 ppm).- A singlet for the C3-proton of the pyrrole ring. |
| ¹³C NMR | - Resonances for the aromatic carbons of the pyrrolopyridine and phenyl rings.- A signal for the methyl carbon.- Signals for the sulfonyl group-bearing carbon. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound. |
For comparison, the ¹H NMR spectrum of the parent compound, 2-methyl-1H-pyrrolo[2,3-b]pyridine, is available and shows characteristic signals for the aromatic and methyl protons. [9]
Conclusion
2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine is a molecule with significant untapped potential in the fields of medicinal chemistry and organic synthesis. While direct experimental data is sparse, by analyzing its constituent parts and related compounds, we can infer its properties and reactivity. The pyrrolo[3,2-b]pyridine core is a well-established pharmacophore, and the N-phenylsulfonyl group provides a handle for modulating the electronic properties and for use as a versatile protecting group. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted and could lead to the discovery of novel therapeutic agents.
References
-
ResearchGate. (n.d.). General reactivity patterns of 1-sulfonyl-1,2,3-triazoles. Retrieved from [Link]
-
PubMed. (2016). 1-Sulfonyl-6-Piperazinyl-7-Azaindoles as potent and pseudo-selective 5-HT6 receptor antagonists. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Reactivity of Sulfamoyl Azides and 1-Sulfamoyl-1,2,3-triazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation and reactivity of 5‐aza‐1‐sulfonyl‐1,2,3‐triazoles 3 and.... Retrieved from [Link]
-
PubChem. (n.d.). 2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]
-
National Institutes of Health. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]
-
PubMed. (2010). Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrrole Protection. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Retrieved from [Link]
-
ResearchGate. (n.d.). Sulfur-Based Protecting Groups for Pyrroles and the Facile Deprotection of 2-(2,4-Dinitrobenzene)sulfinyl and Sulfonyl Pyrroles. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective C–H sulfenylation of N -sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06635D [pubs.rsc.org]
- 4. Synthesis and Reactivity of Sulfamoyl Azides and 1-Sulfamoyl-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1-Sulfonyl-6-Piperazinyl-7-Azaindoles as potent and pseudo-selective 5-HT6 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1H-PYRROLO[2,3-B]PYRIDINE, 2-METHYL-(23612-48-8) 1H NMR spectrum [chemicalbook.com]
